4-Methylthio-3'-trifluoromethylbiphenyl
Description
4-Methylthio-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3S It is characterized by the presence of a methylthio group (-SCH3) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
Properties
IUPAC Name |
1-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3S/c1-18-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15,16)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEWFBYUNMZRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231977 | |
| Record name | 4′-(Methylthio)-3-(trifluoromethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-50-4 | |
| Record name | 4′-(Methylthio)-3-(trifluoromethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844856-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-(Methylthio)-3-(trifluoromethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthio-3’-trifluoromethylbiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Introduction of Methylthio Group: A methylthio group is introduced using methylthiolation reactions, often involving reagents like methylthiol or dimethyl disulfide.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of 4-Methylthio-3’-trifluoromethylbiphenyl may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylthio-3’-trifluoromethylbiphenyl can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Scientific Research Applications
4-Methylthio-3’-trifluoromethylbiphenyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4-Methylthio-3’-trifluoromethylbiphenyl exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylthio-2’-trifluoromethylbiphenyl: Similar structure but with different positional isomerism.
4-Methylthio-4’-trifluoromethylbiphenyl: Another positional isomer with distinct properties.
4-Methylthio-3’-difluoromethylbiphenyl: Similar compound with a difluoromethyl group instead of trifluoromethyl.
Uniqueness
4-Methylthio-3’-trifluoromethylbiphenyl is unique due to the specific positioning of the methylthio and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
4-Methylthio-3'-trifluoromethylbiphenyl (CAS Number: 844856-50-4) is an organic compound characterized by a biphenyl structure with a methylthio (-SCH₃) and a trifluoromethyl (-CF₃) group. Its unique structural features make it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C₁₄H₁₁F₃S
- Molecular Weight : 284.30 g/mol
- Functional Groups : Methylthio and trifluoromethyl
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : It has been shown to interact with certain receptors, which may influence signaling pathways related to cell proliferation and apoptosis.
Biological Activity Studies
Research has indicated that this compound exhibits various biological activities, which are summarized in the following table:
Case Studies
-
Anticancer Activity :
A study investigated the effect of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction via the mitochondrial pathway. -
Antimicrobial Properties :
Research conducted on various bacterial strains revealed that this compound exhibits notable antimicrobial activity. It was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-Methylthio-2'-trifluoromethylbiphenyl | Moderate anticancer activity | Different positional isomerism |
| 4-Dimethylamino-3'-trifluoromethylbiphenyl | Stronger enzyme inhibition | Contains a dimethylamino group |
| 4-Methylthio-3'-difluoromethylbiphenyl | Lower antimicrobial activity | Differs by having a difluoromethyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
